molecular formula C17H17FN2O4 B3506089 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Cat. No.: B3506089
M. Wt: 332.33 g/mol
InChI Key: BEJMCECOTKEAKP-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 2-fluorobenzamide moiety linked to a 2-oxoethyl group, which is further connected to a 2,5-dimethoxyphenylamino group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide typically involves a multi-step process:

    Formation of the 2,5-dimethoxyaniline intermediate: This step involves the nitration of 1,4-dimethoxybenzene followed by reduction to yield 2,5-dimethoxyaniline.

    Acylation: The 2,5-dimethoxyaniline is then acylated with an appropriate acyl chloride to form the corresponding amide.

    Coupling with 2-fluorobenzoyl chloride: The final step involves the coupling of the amide intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to yield corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of amines.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-methyl-2-propanaminium
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-23-11-7-8-15(24-2)14(9-11)20-16(21)10-19-17(22)12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJMCECOTKEAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.